{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride
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Overview
Description
{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable precursor undergoes halogenation and subsequent functional group modifications . The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways . The presence of halogen atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- {[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl chloride
- {[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl bromide
Uniqueness
{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
81700-73-4 |
---|---|
Molecular Formula |
C8H3Cl4F2NOS |
Molecular Weight |
341.0 g/mol |
IUPAC Name |
N-[dichloro(fluoro)methyl]sulfanyl-N-(3,5-dichlorophenyl)carbamoyl fluoride |
InChI |
InChI=1S/C8H3Cl4F2NOS/c9-4-1-5(10)3-6(2-4)15(7(13)16)17-8(11,12)14/h1-3H |
InChI Key |
CSJOKRVEAULYAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N(C(=O)F)SC(F)(Cl)Cl |
Origin of Product |
United States |
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